molecular formula C17H12N2O2 B14137705 4-Nitro-2,5-diphenylpyridine

4-Nitro-2,5-diphenylpyridine

Cat. No.: B14137705
M. Wt: 276.29 g/mol
InChI Key: PTWOMANBWSZERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-2,5-diphenylpyridine is an organic compound with the molecular formula C17H12N2O2 and a molecular weight of 276.29 g/mol It is characterized by a pyridine ring substituted with nitro and phenyl groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,5-diphenylpyridine typically involves the nitration of 2,5-diphenylpyridine. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2,5-diphenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Nitro-2,5-diphenylpyridine is primarily influenced by the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biochemical effects. The compound’s interactions with molecular targets and pathways are still under investigation, but it is believed to affect cellular processes through oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Uniqueness: 4-Nitro-2,5-diphenylpyridine is unique due to the presence of both nitro and phenyl groups, which impart distinct chemical reactivity and potential biological activities. Its ability to undergo specific reactions and form various derivatives makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

4-nitro-2,5-diphenylpyridine

InChI

InChI=1S/C17H12N2O2/c20-19(21)17-11-16(14-9-5-2-6-10-14)18-12-15(17)13-7-3-1-4-8-13/h1-12H

InChI Key

PTWOMANBWSZERO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.